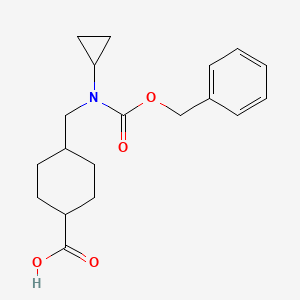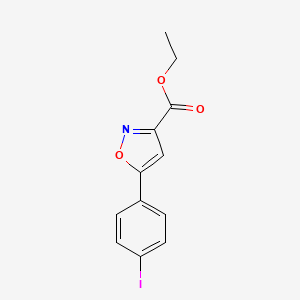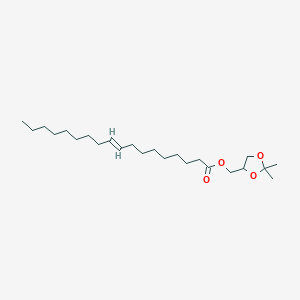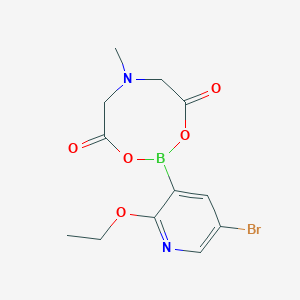
2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a brominated pyridine ring and a dioxazaborocane core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves multiple steps, starting with the bromination of 2-ethoxypyridine. This is followed by the formation of the dioxazaborocane ring through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of different pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects is primarily through its interaction with specific molecular targets. The brominated pyridine ring can form strong interactions with enzymes and receptors, modulating their activity. The dioxazaborocane core can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-ethoxypyridine-3-boronic acid
- 5-Bromo-2-methoxypyridine-3-boronic acid
- Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate
Uniqueness
Compared to these similar compounds, 2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione stands out due to its dioxazaborocane core, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions and transformations.
Propiedades
Fórmula molecular |
C12H14BBrN2O5 |
|---|---|
Peso molecular |
356.97 g/mol |
Nombre IUPAC |
2-(5-bromo-2-ethoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C12H14BBrN2O5/c1-3-19-12-9(4-8(14)5-15-12)13-20-10(17)6-16(2)7-11(18)21-13/h4-5H,3,6-7H2,1-2H3 |
Clave InChI |
HCDXJVBLVMZEBD-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CN=C2OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


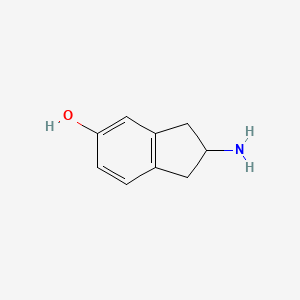
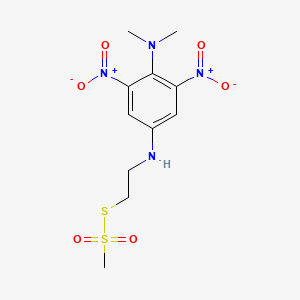

![7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13714869.png)
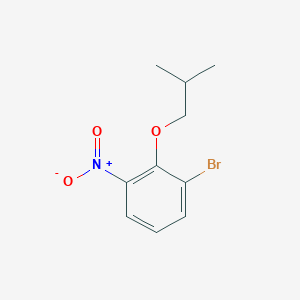
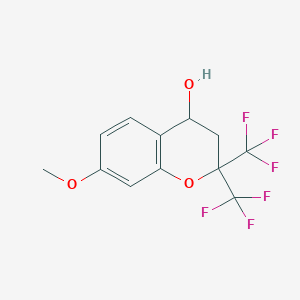
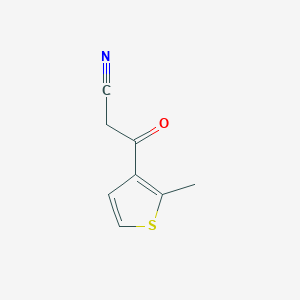
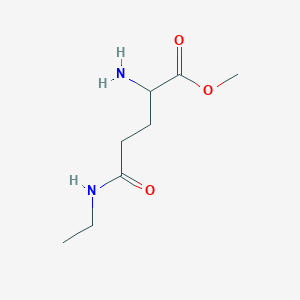
![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
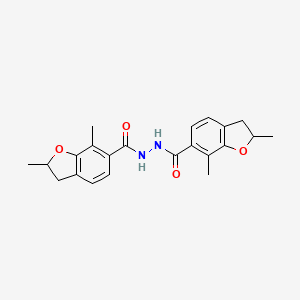
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
